BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Preparation of
Discontinuous Percoll Gradients

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Percoll

Cat. No.: B13388388

Introduction

A discontinuous Percoll gradient, also known as a step gradient, is a widely used laboratory
technique for separating cells, subcellular organelles, and other biological particles based on
their buoyant density. The gradient is created by carefully layering solutions of Percoll of
different, discrete densities in a centrifuge tube, with the highest density at the bottom. When a
sample is layered on top and centrifuged, its components migrate through the gradient and
band at the interface between the layers that corresponds to their own density. This method is
particularly valuable for enriching specific cell populations, such as lymphocytes and
monocytes from peripheral blood, or for isolating organelles like synaptoneurosomes.[1][2]

Core Principles and Considerations

Successful separation using a discontinuous Percoll gradient hinges on several key factors:

« |sotonicity: Percoll as supplied is not isotonic. To prevent cells from shrinking or swelling,
which would alter their buoyant density, the Percoll solution must be made isotonic with the
cells being studied.[3] This is typically achieved by preparing a Stock Isotonic Percoll (SIP)
solution by mixing 9 parts of Percoll with 1 part of 1.5 M NaCl or a 10x concentrated cell
culture medium.[4]

o Choice of Diluent: For most mammalian cell applications, physiological saline or a balanced
cell culture medium is used to dilute the SIP to create the working gradient layers.[3]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13388388?utm_src=pdf-interest
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6329947/
https://m.youtube.com/watch?v=9MQN0yzbgHo
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/130/667/percoll-product-info-sheet-mk.pdf
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13388388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

However, for subcellular particles or viruses that may aggregate in the presence of salts, a
sucrose solution (e.g., 0.25 M) is the recommended diluent.[3][4]

o Gradient Formation: The distinct layers must be created carefully to ensure sharp interfaces.
This is best done by slowly pipetting the less dense solution on top of the denser one, with
the pipette tip against the inner wall of the centrifuge tube just above the liquid surface.

o Centrifugation: For pre-formed discontinuous gradients, low-speed centrifugation (e.g., 400-
800 x g) is sufficient to allow cells to band at their isopycnic point without disrupting the
layers.[5] The specific g-force and time must be optimized for the cell type and desired
separation.

Experimental Protocols
Protocol 1: Preparation of Stock Isotonic Percoll (SIP)

This protocol describes the creation of a SIP solution that is osmotically adjusted for use with
mammalian cells.

Materials:

e Percoll (undiluted)

e 1.5 M NaCl solution or 10x concentrated cell culture medium (e.g., 10x HBSS)
« Sterile conical tubes or bottles

Procedure:

« In a sterile container, aseptically combine 9 parts of undiluted Percoll with 1 part of 1.5 M
NaCl or 10x culture medium.[6]

e Mix thoroughly by inversion. This solution is the 100% SIP, which has a density of
approximately 1.123 g/mL when prepared with saline.

o Store the SIP at 2-8 °C.[4]

Protocol 2: Preparation of Working Percoll Solutions
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The SIP is diluted with an isotonic buffer (e.g., 1x PBS or cell culture medium) to create layers
of the desired densities.

Procedure:

o Determine the number of layers and the percentage (density) of Percoll required for each
layer. A common configuration for separating mononuclear cells is a two-step or four-step
gradient.[3][7][8]

» Use the following formula to calculate the volume of SIP and diluent needed for each layer:

o ViCi1 = V20C2

o Where:

V1 = Volume of SIP

C1 = Concentration of SIP (100%)

V2 = Final volume of the working solution

C:2 = Desired final percentage of the working solution
o For example, to prepare 10 mL of a 45% Percoll solution:
o V1*100% =10 mL * 45%
o V1= (10 mL * 45%) / 100% = 4.5 mL of SIP
o The volume of diluent (1x PBS) would be 10 mL - 4.5 mL =5.5 mL.

» Prepare each density layer in a separate sterile tube and keep on ice until ready to assemble
the gradient.[8]

Protocol 3: Assembling the Gradient and Separating
Cells

Procedure:
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o Select an appropriate size sterile centrifuge tube (e.g., 15 mL or 50 mL conical tube).

e Begin by adding the densest Percoll layer to the bottom of the tube. For a 15 mL tube, each
layer might be 2-3 mL.[3]

o Carefully layer the next densest solution on top of the first. To do this, slowly dispense the
liquid with a pipette tip placed against the side of the tube, just above the surface of the
lower layer, allowing it to flow down gently and form a distinct layer.

o Repeat this process for all layers, moving from highest to lowest density.

o Prepare the cell suspension. The cell pellet can be resuspended in the top (least dense)
Percoll layer or in a separate buffer to be layered on top of the gradient.[S]

o Gently layer the cell suspension on top of the uppermost Percoll layer.

o Centrifuge the tubes. A common condition for separating peripheral blood mononuclear cells
(PBMCs) is 500 x g for 10-30 minutes at room temperature, with the centrifuge brake turned
off to avoid disturbing the separated bands.[3][6]

» After centrifugation, carefully aspirate the desired cell fraction, which will be visible as a
distinct band at one of the interfaces.

e Wash the collected cells with an appropriate buffer to remove the Percoll before
downstream applications.

Data Presentation

Table 1: Preparation of Stock Isotonic Percoll (SIP)

Example Resulting
Component Volume Ratio Volume (for 50  Purpose Density
mL SIP) (approx.)
Undiluted Percoll 9 parts 45 mL Density medium 1.123 g/mL
1.5 M NaCl or Adjust to
1 part 5mL ] o N/A
10x Buffer isotonicity
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Table 2: Example Dilutions for a 4-Layer Discontinuous Gradient (10 mL per layer)

. Density (g/mL, Volume of SIP Volume of 1x
Desired Percoll % .
approx.) (100%) Isotonic Buffer
55% 1.070 5.5mL 4.5 mL
45% 1.059 4.5 mL 5.5mL
30% 1.042 3.0 mL 7.0 mL
20% (Sample Layer) 1.031 2.0 mL 8.0 mL

Note: Approximate
densities are based
on dilutions of a

saline-based SIP.

Table 3: Example Centrifugation Parameters for Cell Separation

o Gradient Centrifugati ) Temperatur
Application Time Reference
Layers on Force e
Isolation of
CNS .
70% / 30% 500 x g 30 min 18 °C [6]

Mononuclear
Cells

Separation of
Loggerhead 55% / 45% 400 x g 30 min Room Temp [7]
Turtle PBMCs

General Cell 50% / 40% /

o 500 x g 10 min Room Temp [3]
Purification 30% / 20%
Separation of
Pre-formed )
Human Blood ] 800 x g 15 min Room Temp [9]
gradient

Cells
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Visualized Workflow
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Caption: Workflow for creating and using a discontinuous Percoll gradient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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